![molecular formula C14H19N3OS B4433293 N-[3-(1H-imidazol-1-yl)propyl]-5-propyl-3-thiophenecarboxamide](/img/structure/B4433293.png)
N-[3-(1H-imidazol-1-yl)propyl]-5-propyl-3-thiophenecarboxamide
Vue d'ensemble
Description
N-[3-(1H-imidazol-1-yl)propyl]-5-propyl-3-thiophenecarboxamide, also known as PTZ-TP or TPU-0033, is a chemical compound that has been extensively studied for its potential therapeutic applications. It is a member of the thiophene family of compounds, which are known for their diverse biological activities. PTZ-TP has been found to exhibit a range of pharmacological effects, including anticonvulsant, anxiolytic, and antidepressant properties. In
Applications De Recherche Scientifique
N-[3-(1H-imidazol-1-yl)propyl]-5-propyl-3-thiophenecarboxamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticonvulsant properties in animal models of epilepsy, making it a promising candidate for the treatment of seizures. Additionally, N-[3-(1H-imidazol-1-yl)propyl]-5-propyl-3-thiophenecarboxamide has been shown to have anxiolytic and antidepressant effects, suggesting that it may be useful in the treatment of anxiety and depression. N-[3-(1H-imidazol-1-yl)propyl]-5-propyl-3-thiophenecarboxamide has also been found to have neuroprotective effects, which may make it useful in the treatment of neurodegenerative diseases.
Mécanisme D'action
The exact mechanism of action of N-[3-(1H-imidazol-1-yl)propyl]-5-propyl-3-thiophenecarboxamide is not fully understood. However, it is thought to act on the GABAergic system, which is involved in the regulation of neuronal excitability. N-[3-(1H-imidazol-1-yl)propyl]-5-propyl-3-thiophenecarboxamide has been found to increase GABAergic neurotransmission, which may contribute to its anticonvulsant and anxiolytic effects. Additionally, N-[3-(1H-imidazol-1-yl)propyl]-5-propyl-3-thiophenecarboxamide has been found to modulate the activity of ion channels, which may also contribute to its pharmacological effects.
Biochemical and Physiological Effects:
N-[3-(1H-imidazol-1-yl)propyl]-5-propyl-3-thiophenecarboxamide has been found to have a range of biochemical and physiological effects. It has been shown to increase GABAergic neurotransmission, which may contribute to its anticonvulsant and anxiolytic effects. Additionally, N-[3-(1H-imidazol-1-yl)propyl]-5-propyl-3-thiophenecarboxamide has been found to modulate the activity of ion channels, which may also contribute to its pharmacological effects. N-[3-(1H-imidazol-1-yl)propyl]-5-propyl-3-thiophenecarboxamide has also been found to have neuroprotective effects, which may make it useful in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-[3-(1H-imidazol-1-yl)propyl]-5-propyl-3-thiophenecarboxamide is that it exhibits a range of pharmacological effects, making it a versatile compound for use in laboratory experiments. Additionally, N-[3-(1H-imidazol-1-yl)propyl]-5-propyl-3-thiophenecarboxamide has been found to be relatively safe and well-tolerated in animal models, which may make it a promising candidate for further development as a therapeutic agent. However, one limitation of N-[3-(1H-imidazol-1-yl)propyl]-5-propyl-3-thiophenecarboxamide is that its mechanism of action is not fully understood, which may make it difficult to optimize for specific therapeutic applications.
Orientations Futures
There are several future directions for research on N-[3-(1H-imidazol-1-yl)propyl]-5-propyl-3-thiophenecarboxamide. One area of interest is the development of N-[3-(1H-imidazol-1-yl)propyl]-5-propyl-3-thiophenecarboxamide as a therapeutic agent for the treatment of epilepsy. Additionally, N-[3-(1H-imidazol-1-yl)propyl]-5-propyl-3-thiophenecarboxamide may be useful in the treatment of anxiety and depression, and further research is needed to explore its potential in these areas. Another area of interest is the development of N-[3-(1H-imidazol-1-yl)propyl]-5-propyl-3-thiophenecarboxamide as a neuroprotective agent for the treatment of neurodegenerative diseases. Finally, further research is needed to fully understand the mechanism of action of N-[3-(1H-imidazol-1-yl)propyl]-5-propyl-3-thiophenecarboxamide, which may help to optimize its pharmacological effects for specific therapeutic applications.
In conclusion, N-[3-(1H-imidazol-1-yl)propyl]-5-propyl-3-thiophenecarboxamide is a promising chemical compound that has been extensively studied for its potential therapeutic applications. It exhibits a range of pharmacological effects, including anticonvulsant, anxiolytic, and antidepressant properties, and has been found to have neuroprotective effects. While its mechanism of action is not fully understood, N-[3-(1H-imidazol-1-yl)propyl]-5-propyl-3-thiophenecarboxamide is a versatile compound for use in laboratory experiments and may have several potential therapeutic applications. Further research is needed to fully understand the mechanism of action of N-[3-(1H-imidazol-1-yl)propyl]-5-propyl-3-thiophenecarboxamide and to explore its potential as a therapeutic agent.
Propriétés
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-5-propylthiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3OS/c1-2-4-13-9-12(10-19-13)14(18)16-5-3-7-17-8-6-15-11-17/h6,8-11H,2-5,7H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTXPCVZPXSHEAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=CS1)C(=O)NCCCN2C=CN=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(4-methyl-5-phenyl-2-thienyl)carbonyl]piperidine](/img/structure/B4433226.png)
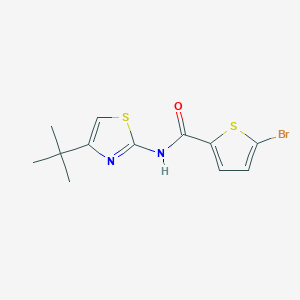
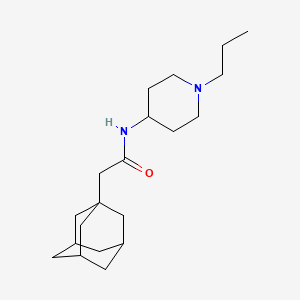
![2-[4-(1-adamantylacetyl)-1-piperazinyl]pyrimidine](/img/structure/B4433256.png)


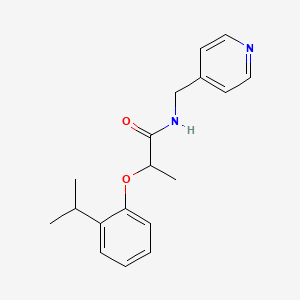
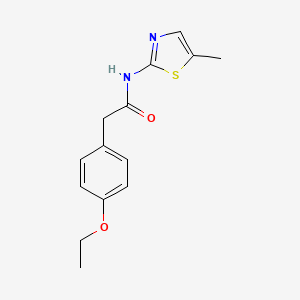
![N-(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)tetrahydro-2-furancarboxamide](/img/structure/B4433291.png)
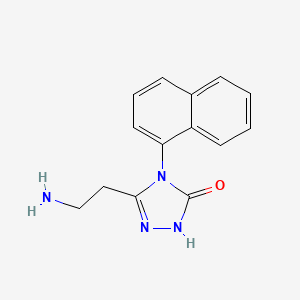


![isopropyl 4-ethyl-5-methyl-2-{[(5-methyl-3-isoxazolyl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B4433318.png)
